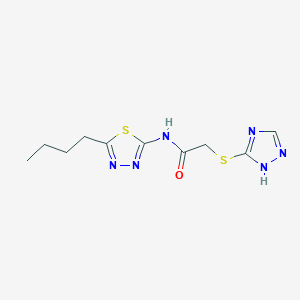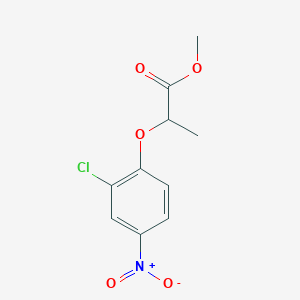![molecular formula C19H24N4O2 B4753844 N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4753844.png)
N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves multi-step chemical reactions, including cyclization, chlorination, and aminization processes. For example, the synthesis of similar compounds has been achieved through such complex synthetic routes, indicating the potential methods for synthesizing N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine as well. These processes often involve the formation of the pyrazolopyrimidine core followed by functionalization with various groups to achieve the desired derivatives (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrazolopyrimidine derivatives, including X-ray crystallography, has revealed detailed insights into their molecular configurations, bond lengths, and angles. These studies help in understanding the three-dimensional arrangement of atoms within the molecule, which is crucial for predicting its reactivity and interactions with biological targets. The crystal structure analysis of related compounds provides a basis for modeling and understanding the molecular structure of N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (H. Repich et al., 2017).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, such as N-alkylation, amidation, and cyclization, enabling the synthesis of a wide range of derivatives with diverse biological activities. The reactivity of these compounds towards different reagents and conditions highlights their versatile chemical properties, which can be tailored for specific applications. The study of chemical reactions and properties of similar compounds sheds light on the potential reactivity of N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (T. Farghaly, 2008).
Physical Properties Analysis
The physical properties of pyrazolopyrimidines, such as solubility, melting point, and crystal structure, are essential for their formulation and application in various fields. These properties are influenced by the molecular structure and substitution patterns on the pyrazolopyrimidine core. Understanding the physical properties of related compounds can provide insights into the behavior of N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine under different conditions (J. Portilla et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrazolopyrimidines, including their acidity, basicity, and reactivity towards various chemical reagents, play a crucial role in their biological activity and potential therapeutic applications. The study of these properties helps in understanding the interaction mechanisms of these compounds with biological targets, providing a foundation for their development as pharmacological agents. Insights into the chemical properties of similar compounds can guide the exploration of the chemical behavior of N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (J. Kumar et al., 2003).
Propriétés
IUPAC Name |
N-butan-2-yl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-6-12(2)20-18-9-13(3)21-19-11-15(22-23(18)19)14-7-8-16(24-4)17(10-14)25-5/h7-12,20H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSXQULKKZELGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4753777.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4753788.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B4753790.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4753796.png)

![4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4753803.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4753814.png)


![1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753837.png)
![N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4753849.png)
![2-bromo-6-methoxy-4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4753865.png)
![4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4753872.png)